molecular formula C12H12O3 B14616519 3-(4-Methylbenzoyl)oxolan-2-one CAS No. 58688-29-2

3-(4-Methylbenzoyl)oxolan-2-one

Cat. No.: B14616519
CAS No.: 58688-29-2
M. Wt: 204.22 g/mol
InChI Key: QMIDQKICEKLERG-UHFFFAOYSA-N
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Description

3-(4-Methylbenzoyl)oxolan-2-one is an organic compound with the molecular formula C12H12O3 It is a member of the oxolanone family, characterized by a benzoyl group attached to an oxolanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Methylbenzoyl)oxolan-2-one typically involves the reaction of 4-methylbenzoyl chloride with oxolan-2-one in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions: 3-(4-Methylbenzoyl)oxolan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include carboxylic acids, alcohols, and substituted benzoyl derivatives .

Scientific Research Applications

3-(4-Methylbenzoyl)oxolan-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of polymers and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-(4-Methylbenzoyl)oxolan-2-one involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, depending on the context. The pathways involved often include the modulation of oxidative stress and inflammatory responses .

Comparison with Similar Compounds

    Benzoyloxolan-2-one: Similar structure but lacks the methyl group.

    4-Methylbenzoyloxolan-2-one: Similar but with different substitution patterns.

Uniqueness: 3-(4-Methylbenzoyl)oxolan-2-one is unique due to the presence of the 4-methyl group, which can influence its reactivity and biological activity. This makes it a valuable compound for specific applications where these properties are desired .

Properties

CAS No.

58688-29-2

Molecular Formula

C12H12O3

Molecular Weight

204.22 g/mol

IUPAC Name

3-(4-methylbenzoyl)oxolan-2-one

InChI

InChI=1S/C12H12O3/c1-8-2-4-9(5-3-8)11(13)10-6-7-15-12(10)14/h2-5,10H,6-7H2,1H3

InChI Key

QMIDQKICEKLERG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2CCOC2=O

Origin of Product

United States

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